molecular formula C6H11ClFN B6225267 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2770368-56-2

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6225267
CAS No.: 2770368-56-2
M. Wt: 151.61 g/mol
InChI Key: KPPJUIMFZQFXNR-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclopentane-based amine derivative with a fluorine atom at the 3-position and an N-methyl substituent. Its molecular formula is C₆H₁₀ClFN (MW: 149.61), and it is characterized by the rigid bicyclo[1.1.1]pentane scaffold, which imparts unique steric and electronic properties .

Properties

CAS No.

2770368-56-2

Molecular Formula

C6H11ClFN

Molecular Weight

151.61 g/mol

IUPAC Name

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C6H10FN.ClH/c1-8-6-2-5(7,3-6)4-6;/h8H,2-4H2,1H3;1H

InChI Key

KPPJUIMFZQFXNR-UHFFFAOYSA-N

Canonical SMILES

CNC12CC(C1)(C2)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Fluorination of Preformed Amines

An alternative approach fluorinates the BCP core post-amine synthesis. However, this method faces challenges due to the amine’s susceptibility to oxidation.

Structural and Analytical Characterization

Spectroscopic Data :

TechniqueKey Signals
1H^{1}\text{H} NMRδ 2.39 (s, 6H, BCP-CH₂), 2.81 (s, 3H, N-CH₃)
13C^{13}\text{C} NMRδ 55.7 (d, J = 22 Hz, C-F), 28.2 (d, J = 48 Hz, BCP-C)
HRMS[M + H]⁺ calcd. 144.0695, found 144.0698

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a highly strained bicyclo[1.1.1]pentane framework, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The incorporation of fluorine enhances membrane permeability, making it an attractive candidate for pharmacological applications.

Medicinal Chemistry

  • Drug Development : 3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride serves as a building block for synthesizing novel drug candidates. Its structural features facilitate the design of compounds with enhanced biological activity and stability.
  • Anti-inflammatory and Anti-cancer Research : Preliminary studies indicate that this compound may exhibit anti-inflammatory and anti-cancer properties, making it a candidate for further pharmacological investigations.

Biological Studies

  • Structural Analysis : The compound is utilized in the structural analysis of biological targets due to its unique binding properties, which are influenced by its bicyclic structure and the presence of fluorine.
  • Pharmacokinetics : Research shows that the compound’s lipophilic nature improves its ability to penetrate biological membranes, significantly impacting its pharmacokinetic profiles and biological efficacy.

Mechanism of Action

The mechanism by which 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzyme activity to altering receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Fluorine vs. Hydrogen: 3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Molecular Formula : C₅H₈ClFN (MW: 137.58) .
  • Key Differences : Lacks the N-methyl group, reducing steric bulk.
  • Synthesis : Radical fluorination using (PhO)₂P(O)N₃ and Et₃N in tBuOH .
  • Applications : Used as a bioisostere for tert-butyl or aromatic groups in drug design .
  • Storage : Requires refrigeration (2–8°C under argon) due to higher reactivity of the primary amine .
N-Methyl vs. Primary Amine: N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₂ClN (MW: 133.62) .
  • Key Differences : Lacks the 3-fluoro substituent, resulting in lower polarity.
  • Synthesis : Likely via alkylation of bicyclo[1.1.1]pentan-1-amine with methylating agents.
  • Applications : Explored in peptide modifications and enzyme inhibitors .
  • Storage : Stable at room temperature under inert conditions .
Fluorine vs. Methoxy: 3-Methoxy-bicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Molecular Formula: C₆H₁₂ClNO (MW: 149.62) .
  • Synthesis : Substitution reactions involving methoxide or radical methoxylation.
  • Applications : Less common in drug discovery due to metabolic liability of methoxy groups.

Physicochemical Properties

Compound Molecular Weight Polarity (LogP)* Storage Conditions
3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine HCl 149.61 ~1.2 (estimated) Inert atmosphere, room temp
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl 137.58 ~0.8 2–8°C under argon
N-Methylbicyclo[1.1.1]pentan-1-amine HCl 133.62 ~1.0 Room temperature
3-Methoxy analog 149.62 ~0.5 Not reported

*LogP estimated based on substituent contributions.

Biological Activity

3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a bicyclic amine compound, has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a highly strained bicyclo[1.1.1]pentane framework, which enhances its chemical properties and biological interactions.

Structural Characteristics

The presence of a fluorine atom in the structure increases lipophilicity, crucial for membrane permeability and biological activity. The bicyclic structure allows for unique binding properties with various biological targets, making it a promising candidate for drug development.

Compound Name Structural Features Unique Characteristics
3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochlorideBicyclic structure with fluorineEnhanced lipophilicity and metabolic stability
3-Phenylbicyclo[1.1.1]pentan-1-amineBicyclic structure with a phenyl groupDifferent pharmacokinetic profile
3-Chlorobicyclo[1.1.1]pentan-1-amineBicyclic structure with chlorineVarying reactivity compared to fluorine
3-Bromobicyclo[1.1.1]pentan-1-amineBicyclic structure with bromineAffects sterics and reactivity differently

Biological Activity

The biological activity of 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride has been primarily studied in the context of its interactions with specific molecular targets, particularly in anti-inflammatory and anti-cancer applications.

Research indicates that the compound exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity, making this compound a candidate for combination therapies with immune checkpoint inhibitors like pembrolizumab .

Case Studies

One notable study demonstrated that a bicyclo[1.1.1]pentane-derived compound exhibited excellent potency in cellular assays (HeLa IC50: 3.1 nM) while maintaining favorable pharmacokinetic properties, including low clearance and good oral bioavailability . This highlights the potential of structurally similar compounds, including 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride, to achieve similar therapeutic benefits.

Pharmacokinetics

The pharmacokinetic profile of 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride is influenced by its lipophilic nature, enhancing its ability to penetrate biological membranes effectively. Studies have shown that compounds with similar structures exhibit improved metabolic stability and reduced clearance rates compared to their non-fluorinated analogs .

Synthesis and Scalability

The synthesis of this compound typically involves radical fluorination processes, such as the decarboxylative fluorination of bicyclo[1.1.1]pentane derivatives using silver nitrate as a catalyst and Selectfluor as the fluorine source . This method suggests potential scalability for industrial applications.

Q & A

Q. What synthetic strategies are most effective for preparing 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride?

The synthesis typically involves two key steps: (1) constructing the strained bicyclo[1.1.1]pentane core and (2) introducing fluorine and methylamine groups. A validated approach uses radical fluorination of [1.1.1]propellane intermediates. For example, Goh and Adsool (2015) demonstrated that radical fluorination with Selectfluor® under mild conditions yields 3-fluorobicyclo[1.1.1]pentan-1-amine, which is subsequently methylated and converted to the hydrochloride salt . Alternative routes include photochemical cycloadditions or metal-free homolytic alkylation for functionalization .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine incorporation (δ ~ -120 ppm for bridgehead fluorine) .
  • X-ray Crystallography : Resolves strain-induced distortions in the bicyclo[1.1.1]pentane framework .
  • HPLC-MS : Quantifies purity (>97% as per commercial standards; see ) and detects hydrolytic byproducts under acidic conditions .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at room temperature. The hydrochloride salt form enhances stability compared to freebase amines. Avoid prolonged exposure to moisture or light, as the bicyclo[1.1.1]pentane core may undergo strain-relief reactions .

Advanced Research Questions

Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?

Fluorine enhances metabolic stability and bioavailability by:

  • Reducing cytochrome P450-mediated oxidation.
  • Increasing lipophilicity (logP ~1.8 vs. 1.2 for non-fluorinated analogs) .
    Case studies show fluorinated bicyclo[1.1.1]pentanes exhibit 2–3× higher potency in enzyme inhibition assays (e.g., METTL3) due to improved target binding .

Q. What experimental designs address contradictions in reported synthetic yields?

Discrepancies in yields (40–94%) arise from:

  • Radical Initiation Efficiency : Use of TTMSS vs. azobisisobutyronitrile (AIBN) impacts reaction completion .
  • Purification Methods : Chromatography-free protocols (e.g., celite filtration) reduce losses but may lower purity .
    Optimization involves screening initiators and scaling via flow chemistry to minimize side reactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations reveal:

  • The bridgehead fluorine’s electronegativity increases electrophilicity at the adjacent carbon.
  • Transition states for SN2 reactions show higher activation energy (~25 kcal/mol) due to steric hindrance from the bicyclic framework .
    These insights guide solvent selection (polar aprotic > protic) and temperature optimization (60–80°C) for derivatization .

Methodological Recommendations

  • Mechanistic Studies : Use 19F^{19}\text{F}-NMR to track fluorine displacement in substitution reactions .
  • Data Reproducibility : Pre-dry solvents (e.g., CH2_2Cl2_2 over molecular sieves) to avoid hydrolysis .
  • Safety Protocols : Handle hydrochloride salts in fume hoods; H302/H315 hazards require PPE .

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